molecular formula C9H7NS B14396914 (1-Isothiocyanatoethenyl)benzene CAS No. 87656-61-9

(1-Isothiocyanatoethenyl)benzene

Cat. No.: B14396914
CAS No.: 87656-61-9
M. Wt: 161.23 g/mol
InChI Key: HLPLXKDGJIKQGQ-UHFFFAOYSA-N
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Description

(1-Isothiocyanatoethenyl)benzene is an organic compound that features a benzene ring substituted with an isothiocyanatoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isothiocyanatoethenyl)benzene typically involves the reaction of benzene derivatives with isothiocyanates under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with an isothiocyanate in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Isothiocyanatoethenyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (1-Isothiocyanatoethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

87656-61-9

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

1-isothiocyanatoethenylbenzene

InChI

InChI=1S/C9H7NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6H,1H2

InChI Key

HLPLXKDGJIKQGQ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)N=C=S

Origin of Product

United States

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